molecular formula C24H32N6O B15122154 4,5-Dimethyl-6-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine

4,5-Dimethyl-6-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine

Cat. No.: B15122154
M. Wt: 420.6 g/mol
InChI Key: IHSOJDWTNJPDHC-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-6-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. Common reagents and conditions used in these reactions include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-6-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs .

Scientific Research Applications

4,5-Dimethyl-6-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-6-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H32N6O

Molecular Weight

420.6 g/mol

IUPAC Name

4,5-dimethyl-6-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine

InChI

InChI=1S/C24H32N6O/c1-20-21(2)26-19-27-24(20)30-12-8-22(9-13-30)31-18-6-5-11-28-14-16-29(17-15-28)23-7-3-4-10-25-23/h3-4,7,10,19,22H,8-9,11-18H2,1-2H3

InChI Key

IHSOJDWTNJPDHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1N2CCC(CC2)OCC#CCN3CCN(CC3)C4=CC=CC=N4)C

Origin of Product

United States

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